Bicyclo[5.2.0]non-1-ene

Photochemistry Electrocyclic Reactions Stereochemistry

Bicyclo[5.2.0]non-1-ene (CAS 65811-17-8) is a bicyclic hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol. It features a fused cyclobutene and cycloheptane ring system, where the central C=C bond is shared between a four-membered and a seven-membered ring.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 65811-17-8
Cat. No. B15443414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[5.2.0]non-1-ene
CAS65811-17-8
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESC1CCC2CCC2=CC1
InChIInChI=1S/C9H14/c1-2-4-8-6-7-9(8)5-3-1/h4,9H,1-3,5-7H2
InChIKeyFRZANZPWXCTPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[5.2.0]non-1-ene: CAS 65811-17-8 – Baseline Characteristics and Structural Context


Bicyclo[5.2.0]non-1-ene (CAS 65811-17-8) is a bicyclic hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol . It features a fused cyclobutene and cycloheptane ring system, where the central C=C bond is shared between a four-membered and a seven-membered ring. This structural motif imparts moderate ring strain and restricts torsional mobility about the double bond compared to monocyclic analogs [1]. Predicted physical properties include a boiling point of 180.9 ± 7.0 °C and a density of 0.91 ± 0.1 g/cm³ .

Scaffold
Strained bicyclo[5.2.0] fused ring system with restricted torsional mobility
Mechanism
Disrotatory ring-opening photochemistry distinct from monocyclic cyclobutenes
Selection
Choose [5.2.0] scaffold for studies requiring bicyclic torsional constraint

Why Bicyclo[5.2.0]non-1-ene Cannot Be Replaced by Generic Bicyclic Analogs


Bicyclic alkenes with the [5.2.0] framework exhibit stereochemical and strain-dependent behavior that diverges markedly from both smaller-ring homologs (e.g., [3.2.0] or [4.2.0]) and alternative bridgehead systems (e.g., [2.2.1] norbornenes). Restricted torsional mobility about the central C=C bond, a direct consequence of the seven-membered ancillary ring, alters excited-state reaction pathways—switching from stereospecific conrotatory to nonstereospecific disrotatory ring opening [1]. Additionally, the specific ring strain energy of the [5.2.0] system governs its thermodynamic driving force in ring-opening metathesis polymerization (ROMP) and transition-metal-catalyzed transformations, meaning that substitution with a [3.2.0] or [4.2.0] analog would yield entirely different product distributions or reaction kinetics [2].

Replacing [5.2.0] with smaller-ring analogs ([3.2.0], [4.2.0]) may alter excited-state stereochemistry and product distribution.
Ring strain energy in [5.2.0] governs ROMP and transition-metal reactivity; alternative ring sizes shift thermodynamic driving force.
Norbornene-type bridgehead systems ([2.2.1]) differ in torsional profile and may not directly substitute for [5.2.0] reactivity.

Bicyclo[5.2.0]non-1-ene: Quantitative Differentiation vs. Analogs and In-Class Alternatives


Photochemical Ring-Opening Stereochemistry: [5.2.0] System Diverges from [3.2.0] and [4.2.0] Analogs

Upon 228 nm excitation in hydrocarbon solution, the [5.2.0] derivative, like its [3.2.0] and [4.2.0] counterparts, yields mixtures of E,E- and E,Z-diene isomers. However, all three bicyclic systems produce product distributions heavily weighted toward the disrotatory ring-opening products, in stark contrast to monocyclic alkylcyclobutenes which undergo stereospecific conrotatory opening under identical conditions [1]. This demonstrates that the restricted torsional mobility imparted by the fused ring—regardless of ancillary ring size—fundamentally redirects the excited-state pathway, making [5.2.0] a distinct mechanistic probe compared to monocyclic cyclobutenes.

Ring Opening Stereochemistry
Reported
Target: Bicyclo[5.2.0]non-1-ene – yields E,E/E,Z diene mixtures, disrotatory preference
Comparator: Monocyclic alkylcyclobutenes – conrotatory opening
Difference: Stereochemical pathway switches to disrotatory due to restricted torsional mobility
Supports disrotatory ring-opening pathway study in bicyclic systems
214–228 nm irradiation, hydrocarbon solution
Photochemistry Electrocyclic Reactions Stereochemistry

Quantum Yield of Cycloreversion: cis vs. trans Isomer Selectivity

Direct photolysis (185 nm) of cis- and trans-bicyclo[5.2.0]non-8-ene yields cycloreversion products with markedly different efficiencies. The quantum yield for cycloreversion from the cis isomer is approximately fourfold higher than that from the trans isomer [1]. This stereochemical dependence arises from the geometric requirements of the formal (σ2s + σ2s) cycloreversion process, providing a quantifiable basis for selecting the cis isomer when higher photochemical throughput is desired.

Cycloreversion Quantum Yield
Head-to-head
Target: cis-Bicyclo[5.2.0]non-8-ene – higher Φ
Comparator: trans-Bicyclo[5.2.0]non-8-ene – lower Φ
Difference: Φ(cis)/Φ(trans) ≈ 4
May support selection of cis isomer for higher photochemical throughput
185 nm irradiation in hydrocarbon solution
Photochemistry Reaction Kinetics Cycloreversion

Thermodynamic Stability: cis- vs. trans-Bicyclo[5.2.0]nonane Isomers

The relative stability of cis- and trans-bicyclo[5.2.0]nonane has been quantified experimentally. The cis isomer is thermodynamically more stable than the trans isomer by approximately 1.0 kcal/mol [1]. This stability difference, attributed to reduced transannular interactions in the cis-fused ring system, provides a clear thermodynamic rationale for selecting the cis isomer in applications where ground-state stability is paramount (e.g., long-term storage, high-temperature reactions).

Isomer Thermodynamic Stability
Head-to-head
Target: cis-Bicyclo[5.2.0]nonane – more stable
Comparator: trans-Bicyclo[5.2.0]nonane – less stable
Difference: ΔG° ≈ 1.0 kcal/mol favoring cis
Supports ground-state stability consideration for isomer selection
From heats of combustion and equilibration data
Conformational Analysis Thermochemistry Isomer Stability

Catalytic Selectivity in Pauson–Khand Reactions: Bicyclo[5.2.0] vs. Bicyclo[5.3.0] Frameworks

In Rh(I)-catalyzed reactions of allenynes, the choice of starting material substitution pattern dictates whether the reaction yields a bicyclo[5.2.0]nonene skeleton or a bicyclo[5.3.0]decadienone framework. Specifically, under 10 atm CO, C1-homologated allenynes afford cycloheptene derivatives and/or bicyclo[5.2.0]nonene skeletons, whereas alternative substrates give bicyclo[5.3.0] systems [1]. This substrate-dependent bifurcation demonstrates that the [5.2.0] core is not simply an interchangeable scaffold but a distinct outcome of defined reaction parameters, enabling selective access to this strained bicyclic motif.

Catalytic Product Selectivity
Class-level
Target: C1-homologated allenynes → bicyclo[5.2.0]nonene skeleton
Comparator: Alternative allenynes → bicyclo[5.3.0]decadienone framework
Difference: Mutually exclusive product classes controlled by substrate structure
Supports synthetic route selection for [5.2.0] scaffold via Rh catalysis
Rh(I) catalyst, 10 atm CO or N₂ atmosphere
Rhodium Catalysis Pauson–Khand Reaction Cycloisomerization

High-Impact Application Scenarios for Bicyclo[5.2.0]non-1-ene Based on Quantitative Evidence


Photochemical Mechanistic Probes of Restricted Torsional Mobility

The [5.2.0] scaffold serves as a critical control in photochemical studies comparing monocyclic versus bicyclic cyclobutenes. As shown by Cook and Leigh, the [5.2.0] system—like its [3.2.0] and [4.2.0] counterparts—yields disrotatory ring-opening products upon 214–228 nm excitation, whereas monocyclic analogs undergo stereospecific conrotatory opening [1]. This makes Bicyclo[5.2.0]non-1-ene an essential reagent for investigating how restricted torsional mobility redirects excited-state reaction pathways.

Stereochemically Controlled Cycloreversion in Photochemical Synthesis

When a photochemical step requires high-efficiency cycloreversion, the cis isomer of bicyclo[5.2.0]non-8-ene is demonstrably superior. Leigh et al. reported a quantum yield for cycloreversion from the cis isomer that is approximately four times higher than from the trans isomer at 185 nm [1]. This quantifiable advantage makes cis-bicyclo[5.2.0]non-8-ene the preferred substrate for applications where maximizing photochemical throughput is critical.

Thermodynamic Ground-State Stability for Isomer-Specific Storage and Reactions

For research requiring the more thermodynamically stable [5.2.0]nonane framework, the cis isomer is the rational choice. Allinger's experimental data show that cis-bicyclo[5.2.0]nonane is approximately 1.0 kcal/mol more stable than its trans counterpart [1]. This stability difference directly informs procurement decisions when long-term storage stability or high-temperature reaction tolerance is a priority.

Selective Synthesis of Bicyclo[5.2.0]nonene Skeletons via Rh-Catalyzed Allenene Cycloisomerization

The [5.2.0] framework can be selectively accessed using Rh(I)-catalyzed cycloisomerization of C1-homologated allenynes. Brummond and Chen demonstrated that proper choice of substrate and reaction conditions (10 atm CO or N₂) leads to bicyclo[5.2.0]nonene products, whereas alternative allenynes afford bicyclo[5.3.0] systems [1]. This catalytic route provides a reliable, selective entry to the [5.2.0] scaffold for medicinal chemistry and natural product synthesis applications.

Application
Selection Property
Validation Focus
Photochemical mechanistic studies (bicyclic vs monocyclic)
Restricted torsional mobility reporter
Disrotatory vs conrotatory ring-opening stereochemistry
cis-isomer photochemical cycloreversion
cis-isomer quantum efficiency
Quantum yield ratio review
Ground-state stability assessment
cis-isomer thermodynamic stability
Isomer stability difference review
Rh-catalyzed [5.2.0] scaffold synthesis
Substrate-dependent product selectivity
Reaction condition optimization for [5.2.0] vs [5.3.0]

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37 linked technical documents
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